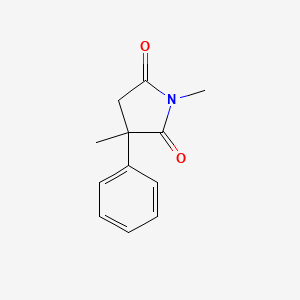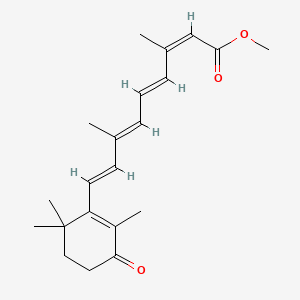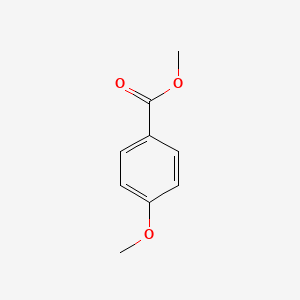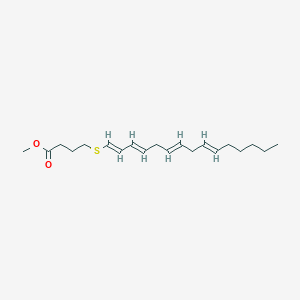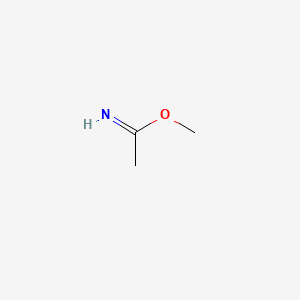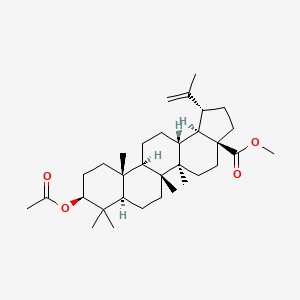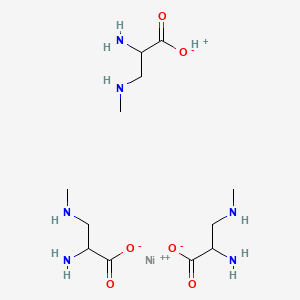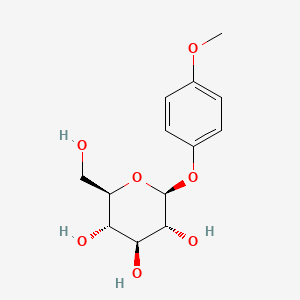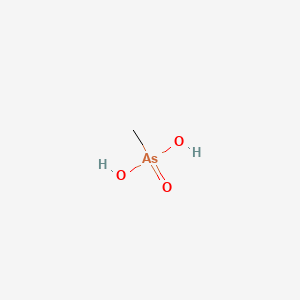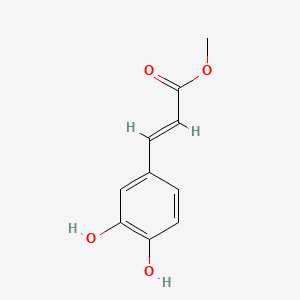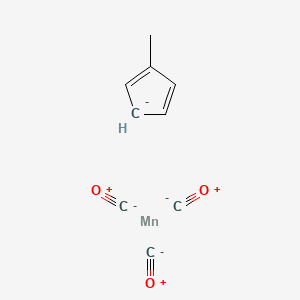
Metixene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Metixene, also known as methixene, is an anticholinergic used as an antiparkinsonian agent . It has also been reported to induce incomplete autophagy and cell death in metastatic cancer and brain metastases .
Synthesis Analysis
The synthesis of Metixene involves taking thiosalicylic acid as a raw material to obtain 2-thiophenyl benzoic acid by coupling with iodobenzene. Then dehydrating and cyclizing to obtain 9-thioxanthone; reducing a carbonyl to obtain thioxanthene; and finally allowing the .Molecular Structure Analysis
Metixene has a molecular formula of C20H23NS . The average mass is 309.468 Da and the monoisotopic mass is 309.155121 Da .Chemical Reactions Analysis
Metixene has been reported to induce incomplete autophagy through N-Myc downstream regulated 1 (NDRG1) phosphorylation, thereby leading to caspase-mediated apoptosis in both primary and brain-metastatic cells .Physical And Chemical Properties Analysis
Metixene is a small molecule with a chemical formula of C20H23NS. It has an average weight of 309.468 and a monoisotopic weight of 309.155120431 .Safety And Hazards
Signs of overdose include dilated and sluggish pupils, warm, dry skin, facial flushing, decreased secretions of the mouth, pharynx, nose, and bronchi, foul-smelling breath, elevated temperature, tachycardia, cardiac arrhythmias, decreased bowel sounds, urinary retention, delirium, disorientation, anxiety, hallucinations, illusions, confusion, incoherence, agitation, hyperactivity, ataxia, loss of memory, paranoia, combativeness, and seizures . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contacting with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Zukünftige Richtungen
Metixene has shown remarkable potential as a novel treatment for metastatic breast cancer and brain metastases . It has been identified as a top therapeutic agent capable of decreasing cellular viability and inducing cell death across different metastatic breast cancer subtypes . Metixene’s reported minimal side effects in humans make it a strong candidate for clinical translation .
Eigenschaften
CAS-Nummer |
4969-02-2 |
|---|---|
Produktname |
Metixene |
Molekularformel |
C20H23NS |
Molekulargewicht |
309.5 g/mol |
IUPAC-Name |
1-methyl-3-(9H-thioxanthen-9-ylmethyl)piperidine |
InChI |
InChI=1S/C20H23NS/c1-21-12-6-7-15(14-21)13-18-16-8-2-4-10-19(16)22-20-11-5-3-9-17(18)20/h2-5,8-11,15,18H,6-7,12-14H2,1H3 |
InChI-Schlüssel |
MJFJKKXQDNNUJF-UHFFFAOYSA-N |
SMILES |
CN1CCCC(C1)CC2C3=CC=CC=C3SC4=CC=CC=C24 |
Kanonische SMILES |
CN1CCCC(C1)CC2C3=CC=CC=C3SC4=CC=CC=C24 |
Aussehen |
Solid powder |
Siedepunkt |
173 °C at 7.00E-02 mm Hg |
melting_point |
25 °C <25°C |
Andere CAS-Nummern |
4969-02-2 |
Physikalische Beschreibung |
Solid |
Piktogramme |
Irritant; Environmental Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
1553-34-0 (hydrochloride) 7081-40-5 (hydrochloride monohydrate) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble as HCl salt 1.02e-04 g/L |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1-methyl-3-(thioxanthen-9-ylmethyl)- piperidine hydrochloride methixene methixene hydrochloride methixene hydrochloride, monohydrate metixene Tremarit |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



